

An In-depth Technical Guide to the Thermochemical Properties of 2-Iodohexane

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Compound of Interest

Compound Name: 2-Iodohexane

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Introduction

2-Iodohexane is a secondary iodoalkane, a six-carbon chain with an iodine atom at the second position. Its chemical formula is $C_6H_{13}I$.^[1] This compound and its isomers are of interest in organic synthesis and medicinal chemistry due to the reactivity of the carbon-iodine bond, making it a useful intermediate for introducing alkyl chains. A thorough understanding of the thermochemical properties of **2-iodohexane** is crucial for reaction engineering, process safety, and the development of quantitative structure-activity relationships in drug design. This guide provides a summary of the known physicochemical properties of **2-iodohexane**, outlines the experimental and theoretical methods for determining its key thermochemical properties, and presents estimated values based on established methodologies.

Physicochemical Properties of 2-Iodohexane

The fundamental physicochemical properties of **2-iodohexane** are summarized in Table 1. These values are essential for handling and modeling the behavior of the compound in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ I	[1]
Molecular Weight	212.07 g/mol	[1]
Boiling Point	171.5 °C at 760 mmHg	[2][3]
Melting Point	-68.15 °C (estimate)	[2]
Density	1.444 g/cm ³	[2]
Vapor Pressure	1.86 mmHg at 25 °C	[2]
Flash Point	55.1 °C	[2]
Refractive Index	1.494	[3]

Thermochemical Properties

The core thermochemical properties of a compound include its enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p). Direct experimental data for these properties of **2-iodohexane** are not readily available in the public domain. Therefore, this guide will focus on the established methodologies for their determination.

Experimental Determination of Thermochemical Properties

The primary methods for the experimental determination of thermochemical data for organic liquids like **2-iodohexane** are calorimetry-based.

The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[4][5] The process involves the complete combustion of a known mass of the substance in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure.

Experimental Protocol: Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of high-purity **2-iodohexane** is placed in a crucible within the bomb. A small, known length of fuse wire is

positioned to be in contact with the sample.[6]

- **Bomb Assembly:** A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove any nitrogen, and finally pressurized with pure oxygen to approximately 30 atm.[5][7]
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ± 0.001 °C).[6]
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.[7]
- **Calculation:** The total heat released (q_{total}) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_{cal}). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid. The constant volume heat of combustion (ΔU_{comb}) is then calculated.
- **Conversion to Enthalpy:** The standard enthalpy of combustion ($\Delta H^{\circ}_{\text{comb}}$) is calculated from ΔU_{comb} using the relationship $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **2-iodohexane** is then calculated using Hess's Law, by combining the experimental $\Delta H^{\circ}_{\text{comb}}$ with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.[8][9] The principle is to supply a known quantity of heat to the sample and measure the resulting temperature increase under conditions where no heat is exchanged with the surroundings.[9]

Experimental Protocol: Adiabatic Calorimetry

- **Calorimeter and Sample Preparation:** A known mass of **2-iodohexane** is sealed in a sample vessel, which is equipped with a heater and a temperature sensor. This vessel is placed inside an adiabatic shield.^[8]
- **Adiabatic Conditions:** The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel. This minimizes the temperature gradient between the vessel and its surroundings, thereby preventing heat loss.^{[8][9]}
- **Heating and Measurement:** A precisely measured amount of electrical energy (Q) is supplied to the sample heater over a defined period, causing the temperature of the sample to rise. The temperature of the sample is monitored continuously, and the temperature increase (ΔT) is accurately determined.^[8]
- **Heat Capacity Calculation:** The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

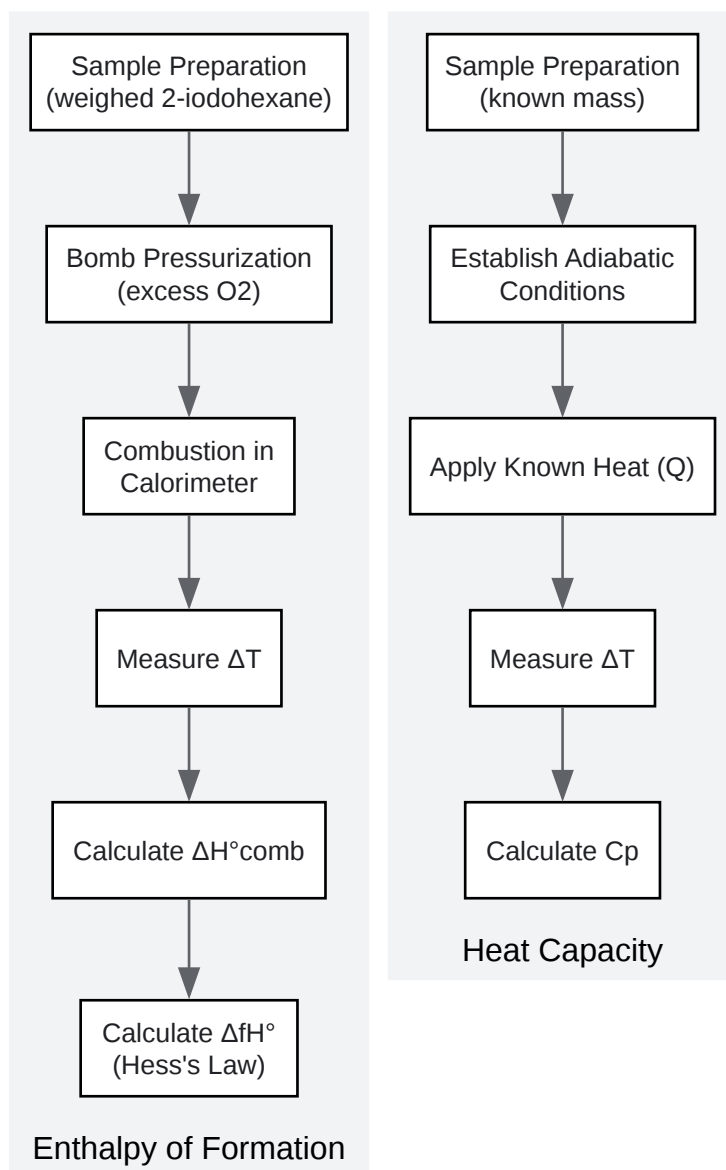


Fig. 1: Experimental Workflow for Thermochemical Data

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Fig. 1: Experimental Workflow for Thermochemical Data

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using theoretical methods. One of the most successful and widely used is Benson's Group Additivity method.^{[10][11]}

This method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the contributions of its constituent groups.^[10] Each group's contribution, or Group Additivity Value (GAV), is an empirically derived value based on experimental data from a large set of related molecules.^{[11][12]}

Estimation Protocol: Benson Group Additivity for $\Delta_f H^\circ$

- **Molecular Decomposition:** The **2-iodohexane** molecule is dissected into its constituent polyvalent atomic groups. The structure is $\text{CH}_3\text{-CH(I)-CH}_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$.
- **Group Identification:** The groups are identified as follows:
 - One C-(C)(H)_3 group (the terminal methyl group).
 - Three $\text{C-(C)}_2\text{(H)}_2$ groups (the methylene groups).
 - One $\text{C-(C)}_2\text{(H)(I)}$ group (the secondary carbon bonded to the iodine atom).
 - One C-(C)(H)_3 group (the methyl group at the C2 position).
- **Summation of Group Additivity Values (GAVs):** The GAVs for the enthalpy of formation of each group are obtained from established databases.^{[11][13]} These values are then summed to estimate the total enthalpy of formation of the molecule.

Estimated Enthalpy of Formation for **2-iodohexane** (gas, 298.15 K):

Group	Benson Notation	GAV (kJ/mol)	Count	Contribution (kJ/mol)
Methyl	C-(C)(H)_3	-41.8	2	-83.6
Methylene	$\text{C-(C)}_2\text{(H)}_2$	-20.9	3	-62.7
Secondary Iodide	$\text{C-(C)}_2\text{(H)(I)}$	12.1*	1	12.1
Total Estimated $\Delta_f H^\circ$	-134.2			

*Note: The GAV for the C-(C)₂(H)(I) group is taken from the compilation by Holmes and Aubry, which extends Benson's method to include halogens.[13]

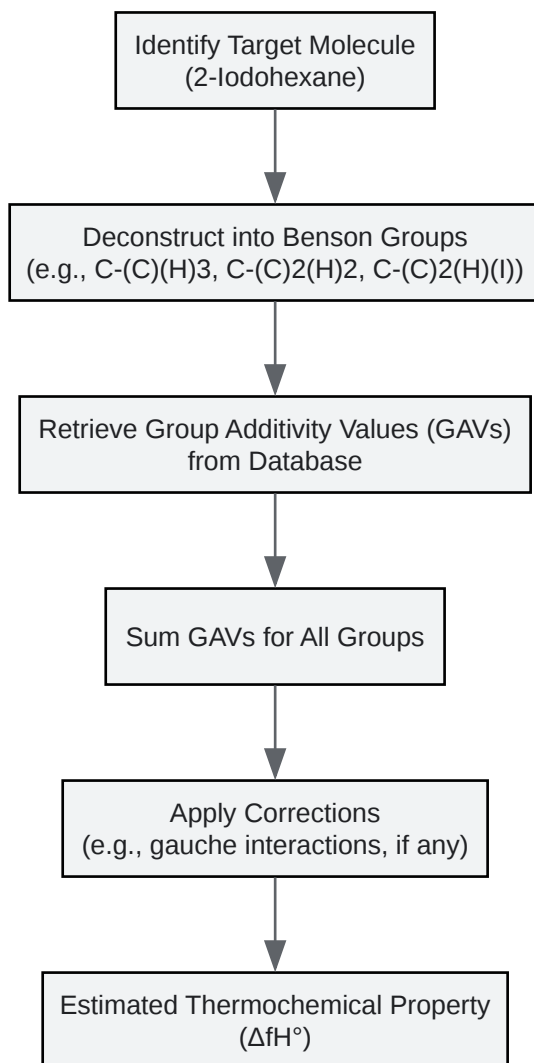


Fig. 2: Benson Group Additivity Workflow

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Fig. 2: Benson Group Additivity Workflow

The principles of group additivity can also be applied to estimate the standard molar entropy (S°) and heat capacity (C_p).^[10] However, the databases of GAVs for these properties, especially for halogenated compounds, are less extensive.

Alternatively, entropy can be understood from a statistical mechanics perspective using Boltzmann's formula, $S = k \ln(W)$, where 'k' is the Boltzmann constant and 'W' is the number of microstates corresponding to a given macrostate.^{[1][14]} This illustrates that entropy is a measure of molecular disorder. Processes that increase the number of accessible microstates, such as the transition from a liquid to a gas, result in an increase in entropy.^[14]

Heat capacity is related to the degrees of freedom (translational, rotational, and vibrational) of a molecule. As temperature increases, more energy is partitioned into these modes, particularly the vibrational modes, leading to an increase in heat capacity.^[2]

Summary of Thermochemical Data

The following table summarizes the estimated thermochemical property for **2-iodohexane** based on the Benson group additivity method. It is important to note that this is a theoretical estimation and may differ from experimental values.

Thermochemical Property	Estimated Value	Method
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-134.2 kJ/mol (gas, 298.15 K)	Benson Group Additivity
Standard Molar Entropy (S°)	Not available	-
Heat Capacity (C_p)	Not available	-

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of **2-iodohexane**. While experimental data for properties such as enthalpy of formation, entropy, and heat capacity are not readily available, established experimental and theoretical methodologies provide a robust framework for their determination. The physicochemical properties have been tabulated, and detailed protocols for bomb calorimetry and adiabatic calorimetry have been presented. Furthermore, an estimation of the standard enthalpy of formation has been calculated using the Benson group additivity method. These methodologies and the provided data serve as a valuable resource for researchers and professionals working with **2-iodohexane**, enabling better process design, safety analysis, and theoretical modeling.

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